Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Catalog No.
S14111903
CAS No.
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxyl...

Product Name

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

IUPAC Name

ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5(2)12-8(10)7(6)11/h4H,3,11H2,1-2H3

InChI Key

IZCCTGPPZJNTCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)N

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2C_9H_{11}ClN_2O_2 and a molecular weight of approximately 202.65 g/mol. This compound features a pyridine ring substituted with an amino group, a chloro group, and a carboxylate ester, making it structurally significant in various chemical and biological contexts. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.
  • Acid-Base Reactions: The carboxylate group can act as an acid or base, participating in protonation or deprotonation reactions.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
  • Reduction Reactions: The compound may also be reduced to yield different amine derivatives.

These reactions make it versatile for further synthetic transformations in organic chemistry.

Several synthetic routes can be employed to produce Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate:

  • Starting from Malononitrile: A method involves the regioselective synthesis from malononitrile and acetone, followed by chlorination and amination steps to introduce the chloro and amino groups respectively .
  • Using Ethyl Cyanoacetate: Another approach is through the Knovenagel condensation of an aldehyde or ketone with ethyl cyanoacetate, subsequently leading to the formation of the desired pyridine derivative through cyclization and functionalization steps .
  • Direct Functionalization: Direct functionalization of existing pyridine derivatives can also yield this compound through selective substitution reactions.

These methods highlight the compound's synthetic accessibility for research and industrial applications.

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Agricultural Chemicals: Due to its nitrogen-containing structure, it could be explored for use in agrochemicals.
  • Research Reagents: This compound can be utilized as a reagent in organic synthesis for developing new materials or drugs.

While specific interaction studies on Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate are not extensively documented, similar compounds have been evaluated for their interactions with biological targets such as enzymes and receptors. These studies often involve:

  • Binding Affinity Assessments: Investigating how well the compound binds to target proteins.
  • Inhibition Studies: Evaluating its effectiveness in inhibiting enzyme activity.
  • Cellular Assays: Testing its effects on cell viability and proliferation.

Such studies are crucial for understanding the compound's potential therapeutic roles.

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 5-amino-6-chloronicotinate211915-96-70.85Contains an amino group and a chloro substituent; used in pharmaceuticals.
tert-Butyl 2-chloroisonicotinate295349-62-10.82Similar pyridine framework; potential agrochemical applications.
Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate849996-80-10.84Exhibits antimicrobial properties; structurally related to Ethyl 3-amino compound.
6-Chloro-2-methylnicotinic acid137129-98-70.90Potentially involved in similar biological pathways; used in medicinal chemistry research.

These comparisons illustrate how Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is positioned within a broader class of compounds that exhibit diverse biological activities while highlighting its unique structural features that may influence its reactivity and application potential.

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as powerful tools for assembling polysubstituted pyridines. These methods enable the convergent construction of aromatic rings while simultaneously introducing diverse substituents.

Nickel-Catalyzed Alkyne-Nitrile Cycloadditions

Nickel complexes, such as those employing bis(cyclooctadiene)nickel(0) with phosphine ligands, facilitate the cycloaddition of alkynenitriles and exogenous alkynes. For example, reactions between methyl-substituted alkynenitriles and symmetrical diarylacetylenes yield pyridines with predictable substitution patterns. A study demonstrated that internal alkynes afford higher regioselectivity compared to terminal variants, with yields ranging from 65% to 82% depending on steric and electronic effects.

Table 1: Nickel-Catalyzed Cycloaddition Performance

Substrate TypeYield (%)Regioselectivity (E:Z)
Aryl Alkynenitrile7885:15
Alkyl Alkynenitrile6592:8
Terminal Alkyne4270:30

Iron-Mediated Heterocyclization

Iron acetate paired with sterically hindered bis(aldimino)pyridyl ligands enables the synthesis of fused pyridines. This system promotes the cycloaddition of alkynenitriles and alkynes at ambient temperatures, achieving 55–75% yields for five- and six-membered fused derivatives. The iron catalyst’s Lewis acidity directs nitrile coordination, ensuring precise control over the chloro and methyl substituents’ positions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.0509053 g/mol

Monoisotopic Mass

214.0509053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types